molecular formula C23H22ClN3O2S B2359384 N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-25-4

N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2359384
CAS RN: 898424-25-4
M. Wt: 439.96
InChI Key: PTUVSMSERBUPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CBR-5884, is a compound that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthetic Methodologies

Research in synthetic chemistry has led to novel approaches for constructing complex molecules, including oxalamides. For instance, a study by Mamedov et al. (2016) introduced a one-pot synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the operational simplicity and high yield of this method, which could potentially apply to derivatives including N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (Mamedov et al., 2016).

Chemical Functionalities and Modifications

Explorations into the optimization of chemical functionalities have revealed critical structural requirements for modulating receptor activities. Khurana et al. (2014) detailed the significance of chain length, electron withdrawing groups, and linker lengths in indole-2-carboxamides for allosteric modulation of cannabinoid type 1 receptor (CB1), highlighting how such structural nuances could influence the binding affinity and cooperativity of compounds (Khurana et al., 2014).

Receptor Interaction Studies

Investigations into receptor interactions offer insights into the potential therapeutic applications of chemical compounds. Price et al. (2005) studied the allosteric modulation of the CB1 receptor by novel compounds, demonstrating that synthetic small molecule ligands could induce significant changes in receptor conformation and function (Price et al., 2005). Such findings underscore the importance of receptor-targeted research in understanding the pharmacological potential of new chemical entities.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c24-18-8-3-1-7-17(18)14-25-22(28)23(29)26-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUVSMSERBUPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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